molecular formula C9H8ClFN4 B1464953 [1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1250634-25-3

[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine

Cat. No. B1464953
CAS RN: 1250634-25-3
M. Wt: 226.64 g/mol
InChI Key: QUFNZELIEASNKC-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CFTA) is a triazole-based compound with a wide variety of applications in the field of organic synthesis and medicinal chemistry. It is a versatile, low-cost, and easy-to-synthesize molecule that has been extensively studied in recent years due to its unique properties. CFTA has been found to possess a number of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, CFTA has been used as an intermediate in the synthesis of various drugs and other compounds, as well as in the manufacture of polymeric materials.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques and Structural Insights : Research has delved into the synthesis and structural characterization of triazole derivatives, highlighting methodologies for achieving high yields and crystalline forms suitable for structure determination. One study detailed the synthesis of isostructural compounds with significant focus on their crystallography, showcasing the importance of triazole compounds in structural chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Antimicrobial Activities : The antimicrobial properties of triazole derivatives have been explored, with compounds exhibiting moderate to significant activity against various pathogens. This includes novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, indicating the potential of triazole compounds in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

  • Catalytic Activities : Studies have also highlighted the catalytic capabilities of triazole-containing compounds, such as novel ruthenium complexes with tridentate ligands. These complexes exhibit excellent activity and selectivity in the hydrogenation of ketones and aldehydes, presenting a significant advancement in the field of catalysis (Sole, Bortoluzzi, Spannenberg, Tin, Beghetto, & de Vries, 2019).

  • Antioxidant Properties : The synthesis and evaluation of 1,2,3-triazole-containing nitrones for their antioxidant capacity have been reported, with some compounds showing promising activity in various assays. This research opens pathways for the development of new antioxidant agents, contributing to the broader field of medicinal chemistry and pharmacology (Hadjipavlou-Litina, Głowacka, Marco-Contelles, & Piotrowska, 2022).

  • Herbicide Development : An innovative synthetic method for the herbicide carfentrazone-ethyl, employing a Heck reaction, demonstrates the application of triazole derivatives in agriculture. This method offers advantages such as mild conditions and atom economy, highlighting the role of triazole compounds in developing more efficient and sustainable agricultural chemicals (Fan, Yu, Fu, Liu, He, & Zhu, 2015).

properties

IUPAC Name

[1-(3-chloro-4-fluorophenyl)triazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN4/c10-8-3-7(1-2-9(8)11)15-5-6(4-12)13-14-15/h1-3,5H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFNZELIEASNKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=C(N=N2)CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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